
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
Benzene derivatives such as “1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups .
Synthesis Analysis
The synthesis of benzene derivatives often involves nucleophilic substitution reactions . For instance, trifluoromethyl benzene can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using various spectroscopic techniques. The exact structure would depend on the specific functional groups attached to the benzene ring .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives depend on the specific substituents. For example, 1-chloro-4-(trifluoromethyl)benzene is a clear colorless liquid with an aromatic odor .Wissenschaftliche Forschungsanwendungen
Host-Guest Chemistry
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene has been implicated in host-guest chemistry, where compounds like 1,3,5-Tris(4-nitrobenzoyl)benzene, prepared through cyclotrimerization, form crystalline inclusion complexes with solvents like CH2Cl2 and DMSO. These complexes are stabilized by C–H···O hydrogen bonding, showcasing the compound's potential in forming structured, stable complexes for various applications (Pigge, F., Zheng, Z., & Rath, N., 2000).
Organic Synthesis
In organic synthesis, reactions involving 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes in benzene yield complex products through diastereoselective ring opening. These processes highlight the role of this compound derivatives in facilitating the synthesis of nitroalkylated compounds and further hydrolysis to nitroketones, demonstrating its utility in creating functionally rich molecules (Korotaev, V. Y., Barkov, A., & Slepukhin, P., 2011).
Material Science
In material science, the synthesis and characterization of novel fluorine-containing polyetherimides involve precursor compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from reactions involving hydroquinone and 2-chloro-5-nitrobenzene trifluoride. This application underscores the compound's significance in developing high-performance materials with unique properties, such as enhanced thermal stability and chemical resistance (Yu Xin-hai, 2010).
Heterocyclic Chemistry
The compound is also pivotal in heterocyclic chemistry, where it serves as a starting material for the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis showcases the compound's utility in generating valuable heterocyclic compounds through efficient, microwave-assisted reactions, highlighting its importance in producing compounds with potential biological activities (Vargas-Oviedo, D., Charris-Molina, A., & Portilla, J., 2017).
Wirkmechanismus
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The chloromethyl group could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures are known to undergo reactions at the benzylic position, which are very important for synthesis problems .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as fluorine atoms are known to influence the metabolic stability and lipophilicity of compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For example, the rate of reactions involving the chloromethyl group could be influenced by the presence of nucleophiles in the environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as DNA and proteins, potentially leading to biochemical modifications and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can activate oxidative stress pathways, leading to the upregulation of antioxidant defense mechanisms. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic sites on biomolecules, such as proteins and DNA. This covalent binding can result in enzyme inhibition or activation, depending on the specific target. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers adverse effects, highlighting the importance of dose-response studies in understanding the safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other nucleophiles. This metabolic processing can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The localization within these organelles can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJUBFXUNNMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743343 | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859027-07-9 | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



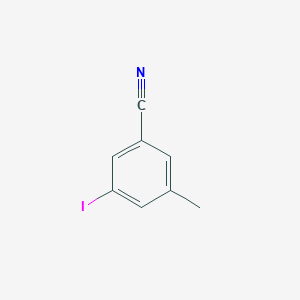
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
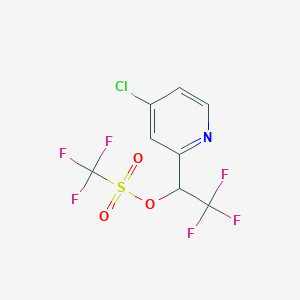
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-2-methyl-](/img/structure/B1511134.png)
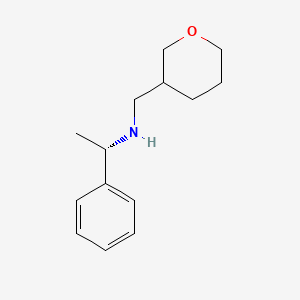
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
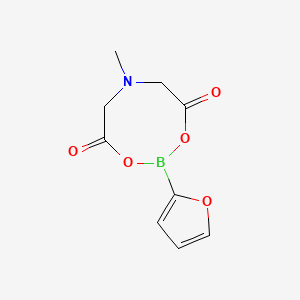
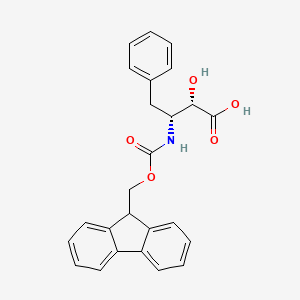

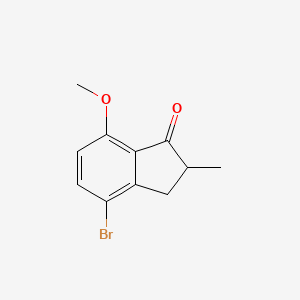
![2,3-dihydro-6-[2-(1-piperidinyl)ethoxy]-1H-Pyrrolo[3,2-c]pyridine](/img/structure/B1511168.png)

